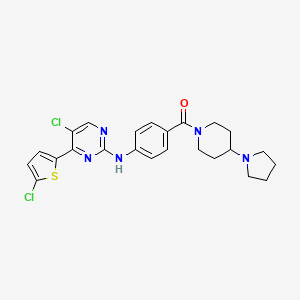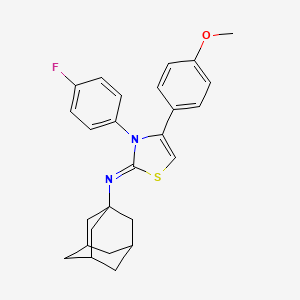
Lankacyclinone C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lankacyclinone C is a monocyclic polyketide compound derived from lankacidin C, which is isolated from the bacterium Streptomyces rochei. This compound is notable for its antitumor activity, making it a subject of interest in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Lankacyclinone C is synthesized through a chemoenzymatic process. The synthesis involves the use of a protein called Orf23, which converts the bicyclic structure of lankacidin C, containing a delta-lactone ring, into a monocyclic structure . This modification simplifies the molecule, making it more flexible and potentially more effective as an antitumor agent .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
化学反应分析
Types of Reactions
Lankacyclinone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are studied for their effectiveness in inhibiting tumor growth.
科学研究应用
Lankacyclinone C has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and modification of polyketides.
Biology: Researchers investigate its effects on various biological pathways and its potential as an antitumor agent.
Medicine: this compound is studied for its potential use in developing anticancer drugs.
Industry: While its industrial applications are still under exploration, the compound’s antitumor properties make it a candidate for pharmaceutical development.
作用机制
Lankacyclinone C exerts its effects by targeting specific molecular pathways involved in tumor growth. The compound’s antitumor activity is attributed to its ability to interfere with the cellular processes that promote cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s simplified structure allows for easier modification and optimization for therapeutic use .
相似化合物的比较
Lankacyclinone C is unique compared to other similar compounds due to its monocyclic structure, which lacks the delta-lactone ring present in lankacidin C. This structural difference makes this compound more flexible and potentially more effective as an antitumor agent . Similar compounds include:
Lankacidin C: The parent compound from which this compound is derived.
Lankacidinol: Another derivative of lankacidin with different structural modifications.
This compound stands out due to its simplified structure, which allows for easier chemical modifications and potentially enhanced biological activity.
属性
分子式 |
C24H33NO5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
InChI 键 |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
手性 SMILES |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
规范 SMILES |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


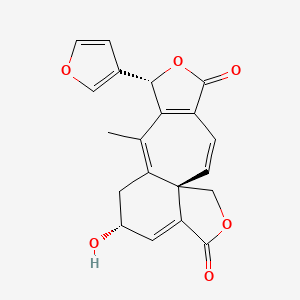
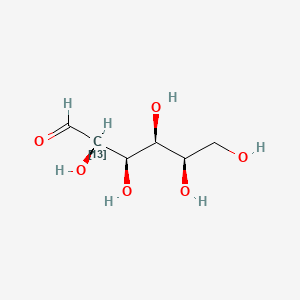

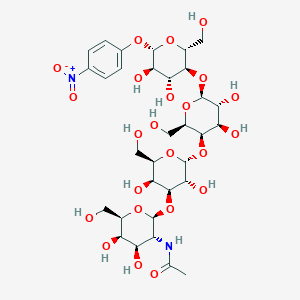
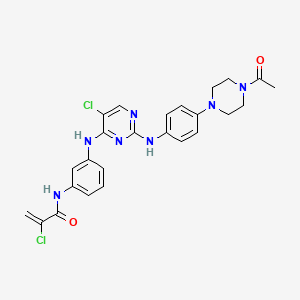

![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
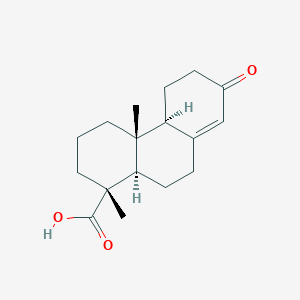
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

